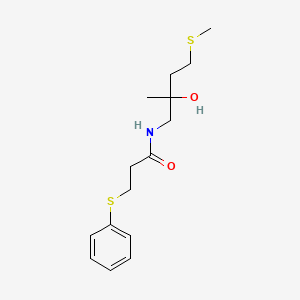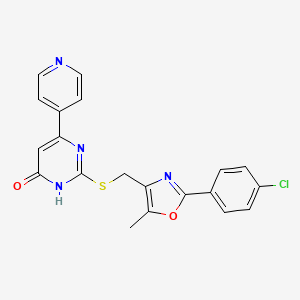![molecular formula C16H16O3 B2772126 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 832737-23-2](/img/structure/B2772126.png)
3-[(2,4-Dimethylphenoxy)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(2,4-Dimethylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C16H16O3/c1-11-6-7-15 (12 (2)8-11)19-10-13-4-3-5-14 (9-13)16 (17)18/h3-9H,10H2,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 256.3 . It is a powder at room temperature . For more detailed properties, it is recommended to refer to material safety data sheets or chemical databases.科学的研究の応用
Polymer Material Development
A study by Salazkin et al. (2020) synthesized new compounds including 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride. These compounds were utilized as monomers for the creation of new polyarylenephthalide, a material with potential applications in unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020).
Chemical Synthesis and Transformation
Hogale et al. (1995) reported on the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid and its subsequent transformation into various chemical structures, demonstrating its versatility in chemical synthesis (Hogale, Shirke, & Kharade, 1995).
Natural Product Research
In the study of natural products, Chen et al. (2008) identified new benzoic acid derivatives in Melicope semecarpifolia. These derivatives, related to the chemical structure of interest, have shown potent inhibition on certain biological activities, indicating their potential in medicinal chemistry (Chen, Cho, Hwang, & Chen, 2008).
Spectroscopy and Structural Analysis
Pasynkiewicz et al. (1973) conducted structural investigations of compounds including dimethyl-(2,6-dimethylphenoxy)aluminium. This research contributes to the understanding of chemical structures and bonding, relevant to the field of material science (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).
Molecular Interactions Study
Gliński et al. (2008) explored the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, like 2,4-dimethylbenzoic acid. This research provides insights into molecular interactions and steric strains, which are crucial in the study of molecular design (Gliński, Wilczkowska, Madura, & Zachara, 2008).
Antimicrobial and Molluscicidal Activity
Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves. These compounds demonstrated significant antimicrobial and molluscicidal activities, indicating the potential applications of similar benzoic acid derivatives in pharmacology and pest control (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).
Catalytic Transformations
Ukai et al. (2006) presented a study where esters of arylboronic acids, similar in structure to 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid, were treated with rhodium catalysis to produce various functionalized aryl- and alkenyl-carboxylic acids. This research underscores the importance of such compounds in catalytic transformations (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Safety and Hazards
The safety information available indicates that “3-[(2,4-Dimethylphenoxy)methyl]benzoic acid” is a compound that requires careful handling. It has been classified with the signal word 'Warning’ . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
特性
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKAPIULKYVOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
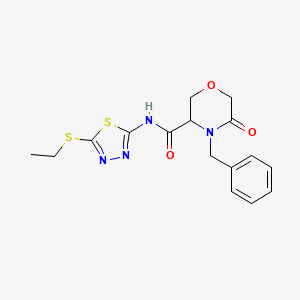
![2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2772046.png)
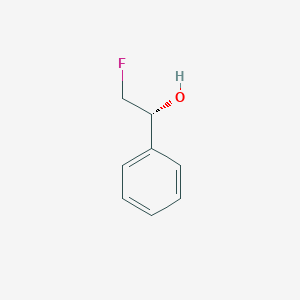
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772049.png)
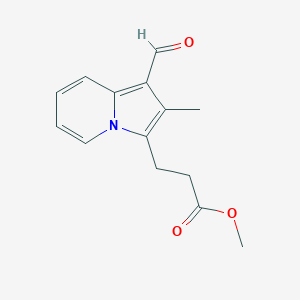
![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)
![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)
![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)


![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)
![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)
